1,2-Bis-(4-methyl-piperazin-1-yl)-ethane
Overview
Description
1,2-Bis-(4-methyl-piperazin-1-yl)-ethane is a chemical compound with the molecular formula C12H26N4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis-(4-methyl-piperazin-1-yl)-ethane can be synthesized through the reaction of 1,2-dichloroethane with 4-methylpiperazine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction conditions often involve heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis-(4-methyl-piperazin-1-yl)-ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the piperazine rings is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions to prevent hydrolysis.
Substitution: Various nucleophiles such as amines or halides; reactions are often performed in polar solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine compounds.
Scientific Research Applications
1,2-Bis-(4-methyl-piperazin-1-yl)-ethane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of antipsychotic and antidepressant medications.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Bis-(4-methyl-piperazin-1-yl)-ethane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of neurotransmitter systems or inhibition of specific enzymatic activities.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(3-aminopropyl)piperazine: Another piperazine derivative with similar structural features but different functional groups.
1,4-Bis(2-hydroxyethyl)piperazine: Contains hydroxyethyl groups instead of methyl groups, leading to different chemical properties and applications.
Uniqueness
1,2-Bis-(4-methyl-piperazin-1-yl)-ethane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl groups enhance its lipophilicity, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
1-methyl-4-[2-(4-methylpiperazin-1-yl)ethyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURKZLRVHBVHAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCN2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626327 | |
Record name | 1,1'-(Ethane-1,2-diyl)bis(4-methylpiperazine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77267-14-2 | |
Record name | 1,1'-(Ethane-1,2-diyl)bis(4-methylpiperazine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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